7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound is characterized by a fused bicyclic structure containing both a quinazoline and a lactam moiety. It has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
This compound can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors. It falls under the classification of quinazolinones, which are known for their broad spectrum of biological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural uniqueness and functional groups present in 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one contribute to its varied pharmacological profiles.
The synthesis of 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
For example, one synthesis route involves dissolving 3-methyl-3,4-dihydroquinazolin-2(1H)-one in N,N-dimethylformamide, treating it with sodium hydride at low temperatures, followed by the addition of an alkyl halide to yield various derivatives .
7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one often involves interaction with specific biological targets:
The physical properties of 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one include:
Chemical properties include:
7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
Solid-phase synthesis (SPS) enables precise construction of the dihydroquinazolinone core while facilitating diverse functionalization at key positions. This approach utilizes N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a tetrafunctional building block anchored to resins, allowing sequential modifications at the fluoro, nitro, amino, and carboxyl groups. A validated SPS route involves:
This method successfully generated 19 dihydroquinazolinone analogs, with compound CA1-7 (7-amino derivative) achieving 85% purity and 76% crude yield. Aliphatic amines consistently outperformed aromatic amines in yield and purity due to reduced steric interference during cyclization. Ortho-substituted benzylamines (e.g., 2-pyridinemethylamine) failed entirely due to competing coordination or side reactions during cleavage .
Table 1: Performance of Selected Solid-Phase Synthesized Dihydroquinazolinones
Compound | R² Substituent | R³ Position | Purity (%) | Crude Yield (%) |
---|---|---|---|---|
CA1-7 | -NH₂ (7-position) | -H | 85 | 76 |
CA1-a | Variable | -CONHCH₂Ph | 87 | 86 |
CA1-g | Variable | -SO₂NH-4-MePh | 72 | 85 |
CA1-d | Variable | -SO₂NH-3-ClPh | 78 | 79 |
Conventional solution-phase routes leverage anthranilic acid derivatives as cyclization precursors. The optimal pathway to 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one involves:
A critical modification employs 2-fluoro-5-nitrobenzoic acid derivatives to enable regioselective amination. After initial cyclization to 1-methyl-7-nitro-3,4-dihydroquinazolin-2(1H)-one, catalytic hydrogenation or chemical reduction (Fe/NH₄Cl in EtOH/H₂O) cleanly affords the 7-amino derivative. This reduction protocol achieved 97% yield for the analogous 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, demonstrating its applicability to amino-quinazolinones [1] [5].
Table 2: Comparative Analysis of Key Cyclization Methods
Method | Starting Material | Key Step | Yield Range | Regioselectivity Control |
---|---|---|---|---|
Benzoxazinone Amination/Cyclization | N-Methylanthranilic acid | Ring-opening with NH₃ source | 60–75% | Moderate (requires protection) |
Nitro Reduction Pathway | 2-Fluoro-5-nitrobenzoic acid | Late-stage nitro reduction | 85–97% | High (7-position fixed pre-cyclization) |
Solid-Phase Cyclization | 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid | On-resin cyclization | 76–92% | High (controlled stepwise modification) |
Microwave irradiation significantly enhances the efficiency of quinazolinone cyclization steps by improving reaction kinetics and suppressing side products. Key optimizations include:
Table 3: Microwave Optimization Parameters for Key Steps
Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction |
---|---|---|---|---|
Benzoxazinone Formation | 120°C, 3–4 h (Ac₂O, reflux) | 150°C, 15 min, closed vessel | +12% | 90% |
Cyclodehydration | 140°C, 8–12 h (PPA, stirring) | 170°C, 20 min, DMF solvent | +22% | 95% |
7-Nitro Reduction | 2 h (Fe/NH₄Cl, reflux) | 100°C, 8 min (H₂, Pd/C) | +8% (purity) | 85% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1